molecular formula C8H18N2O B1457221 2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol CAS No. 1183836-67-0

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol

Cat. No. B1457221
Key on ui cas rn: 1183836-67-0
M. Wt: 158.24 g/mol
InChI Key: XSDQGXWBPFCWDX-UHFFFAOYSA-N
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Patent
US08183380B2

Procedure details

To a solution of [1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS m 558443-53-1) (5.71 g, 23 mmol) in tetrahydrofuran (100 ml) at 23° C. was added in portions lithium aluminum hydride (2.66 g, 70 mmol) and the mixture was stirred at 70° C. for 18 h. Then the reaction was cooled to 0° C., water (2.66 ml) was added very slowly, then NaOH 15% (7.98 ml) and water (2.66 ml). The mixture was stirred at 23° C. for 1.5 h, the precipitate was filtered off, washed with tetrahydrofuran and the organic layer was evaporated totally to give the title compound as a white solid (3.7 g, 100%), MS (ISP) m/e=159.3 [(M+H)+].
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.98 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.66 mL
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10][CH2:9]1)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:6][NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10][CH2:9]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
5.71 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCO)=O
Name
Quantity
2.66 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.66 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.98 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2.66 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 23° C. for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated totally

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CNC1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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